N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the tetrazole-based sulfonamides, which are known for their diverse biological activities.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Research into benzenesulfonamide derivatives has shown their potential in photodynamic therapy for cancer treatment. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized, displaying good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them remarkable candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
COX-2 Inhibition for Therapeutic Applications
Benzenesulfonamide derivatives have also been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain, making them potential candidates for treating conditions like rheumatoid arthritis and osteoarthritis. A study highlighted the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective COX-2 inhibitors, with one compound, JTE-522, showing potent, highly selective, and orally active COX-2 inhibitory activity, which is currently in phase II clinical trials (Hashimoto et al., 2002).
Synthesis and Characterization for Biochemical Applications
Further, the synthesis and crystal structure analysis of compounds similar to N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide have been explored for various biochemical applications. For example, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was synthesized and characterized, with molecular docking and bioassay studies indicating its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects such as changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to induce a range of effects at the molecular and cellular level, including changes in enzyme activity, alterations in cell signaling pathways, and modulation of gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O4S/c1-25-14-8-7-13(9-15(14)26-2)27(23,24)18-10-16-19-20-21-22(16)12-5-3-11(17)4-6-12/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBFXTDQBBTAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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